- Anticonvulsant sulfamate derivatives, United States, , ,
Cas no 97240-80-7 (N-Methyl Topiramate)

N-Methyl Topiramate structure
Produktname:N-Methyl Topiramate
N-Methyl Topiramate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Methyl Topiramate
- TopiraMate N-Methyl IMpurity
- LDHJVCCWWXVXBN-DNJQJEMRSA-N
- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
- Topiramate Impurity 11
- N-methyl Topiramate Impurity
- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
- D
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
- 97240-80-7
- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
- SCHEMBL3137624
- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
- N-Methyltopiramate
- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
- CHEMBL316113
-
- Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
- InChI-Schlüssel: LDHJVCCWWXVXBN-DNJQJEMRSA-N
- Lächelt: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC
Berechnete Eigenschaften
- Genaue Masse: 353.11443787g/mol
- Monoisotopenmasse: 353.11443787g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 571
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 110Ų
- XLogP3: -0.4
N-Methyl Topiramate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M330295-250mg |
N-Methyl Topiramate |
97240-80-7 | 250mg |
$ 1777.00 | 2023-09-07 | ||
TRC | M330295-25mg |
N-Methyl Topiramate |
97240-80-7 | 25mg |
$ 234.00 | 2023-09-07 | ||
Apollo Scientific | BICL5051-100mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 100mg |
£962.00 | 2025-02-21 | |
Biosynth | MT59564-500 mg |
Topiramate N-methyl impurity |
97240-80-7 | 500MG |
$3,811.50 | 2023-01-03 | ||
Biosynth | MT59564-50 mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$952.88 | 2023-01-03 | ||
Biosynth | MT59564-25 mg |
Topiramate N-methyl impurity |
97240-80-7 | 25mg |
$571.73 | 2023-01-03 | ||
Apollo Scientific | BICL5051-25mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 25mg |
£347.00 | 2025-02-21 | |
Biosynth | MT59564-250 mg |
Topiramate N-methyl impurity |
97240-80-7 | 250MG |
$2,541.00 | 2023-01-03 | ||
A2B Chem LLC | AX44532-50mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$1038.00 | 2023-12-29 | ||
A2B Chem LLC | AX44532-100mg |
Topiramate N-methyl impurity |
97240-80-7 | 100mg |
$1600.00 | 2023-12-29 |
N-Methyl Topiramate Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C
Referenz
- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivativesJournal of Sulfur Chemistry, 2015, 36(5), 463-470,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramateBioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Referenz
- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HATOrganic & Biomolecular Chemistry, 2021, 19(14), 3124-3127,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt
Referenz
- Synthesis of two impurities of anti-epilepsy drug topiramateZhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compoundsJournal of Medicinal Chemistry, 1987, 30(5), 880-7,
N-Methyl Topiramate Raw materials
- Methylsulfamoyl chloride
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose
- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)
- Topiramate
N-Methyl Topiramate Preparation Products
N-Methyl Topiramate Verwandte Literatur
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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